![molecular formula C13H15NO2 B3132339 3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-77-2](/img/structure/B3132339.png)
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one” can be deduced from its name. It likely contains a cyclohex-2-en-1-one ring, which is a six-membered ring with one double bond and a ketone functional group. Attached to this ring at the 3-position is an amine group that is further substituted with a 4-methoxyphenyl group .
Chemical Reactions Analysis
The chemical reactions of “3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one” would depend on its exact structure and the conditions under which it is reacted. Cyclohexenones, in general, are known to undergo a variety of reactions, including nucleophilic conjugate addition with organocopper reagents, Michael reactions, and Robinson annulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one” can be inferred from its structure and similar compounds. For instance, it is likely to be a solid at room temperature, given the presence of the cyclohexenone ring and the aromatic ring .
Scientific Research Applications
Antioxidant Activity
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one: and its derivatives have been investigated for their antioxidant potential. Specifically:
- N-(1,3-dioxoisoindolin-2-yl)-3-[(4-methoxyphenyl)amino]propanamide and 3-[(4-methoxyphenyl)amino]-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide exhibit antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid .
Anticancer Properties
These compounds have also been evaluated for their anticancer effects:
- Among the tested compounds, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone emerged as the most active against glioblastoma U-87 cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyanilino)cyclohex-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h5-9,14H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJNZLJMPGAMBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252523 | |
Record name | 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one | |
CAS RN |
36646-77-2 | |
Record name | 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36646-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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